4-Cyclobutyl-1,2-oxazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring an oxazole ring substituted with a cyclobutyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutylamine with glyoxylic acid to form the oxazole ring, followed by carboxylation to introduce the carboxylic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield cyclobutyl-substituted oxazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-Cyclobutyl-1,2-oxazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new pharmaceutical agents, particularly as enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
- 2-Cyclobutyl-1,3-oxazole-4-carboxylic acid
- 3-Cyclobutyl-1,2-oxazole-4-carboxylic acid
Comparison: 4-Cyclobutyl-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications .
Properties
CAS No. |
1785033-17-1 |
---|---|
Molecular Formula |
C8H9NO3 |
Molecular Weight |
167.16 g/mol |
IUPAC Name |
4-cyclobutyl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(4-12-9-7)5-2-1-3-5/h4-5H,1-3H2,(H,10,11) |
InChI Key |
WRYXIUJFBZYDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2=CON=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.